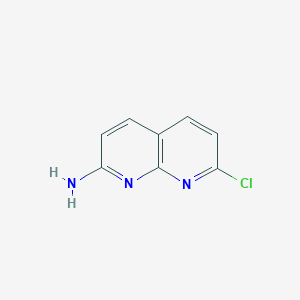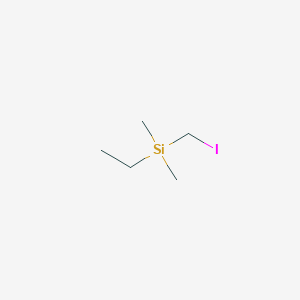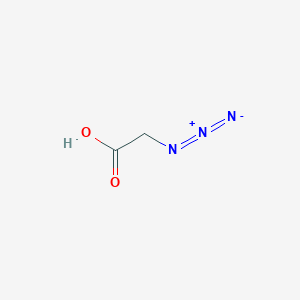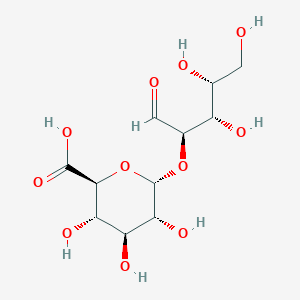
2-O-(Glucopyranosyluronic acid)xylose
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Oxidosqualene, also known as squalene oxide, is a crucial intermediate in the biosynthesis of sterols and triterpenes. It is formed when squalene is oxidized by the enzyme squalene monooxygenase. This compound plays a significant role in the synthesis of cell membrane sterol precursors such as lanosterol and cycloartenol, as well as saponins .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,3-Oxidosqualene is synthesized through the oxidation of squalene. The enzyme squalene monooxygenase catalyzes this reaction, introducing an epoxide group into the squalene molecule. This enzymatic process is highly specific and occurs under mild conditions, making it an efficient method for producing 2,3-oxidosqualene .
Industrial Production Methods: In industrial settings, the production of 2,3-oxidosqualene involves the use of biotechnological approaches. For instance, genetically engineered strains of Escherichia coli have been developed to produce 2,3-oxidosqualene by introducing the necessary enzymes and optimizing the metabolic pathways . This method allows for large-scale production of the compound with high efficiency.
Chemical Reactions Analysis
Types of Reactions: 2,3-Oxidosqualene undergoes various chemical reactions, including cyclization, oxidation, and reduction. The most notable reaction is its cyclization, catalyzed by oxidosqualene cyclases, which leads to the formation of sterols and triterpenes .
Common Reagents and Conditions:
Cyclization: Catalyzed by oxidosqualene cyclases, this reaction occurs under physiological conditions and results in the formation of various cyclic triterpenes.
Oxidation: Further oxidation of 2,3-oxidosqualene can lead to the formation of more complex sterols and triterpenes.
Reduction: Reduction reactions can modify the epoxide group, leading to different derivatives of the compound.
Major Products: The major products formed from the reactions of 2,3-oxidosqualene include lanosterol, cycloartenol, and various triterpenes .
Scientific Research Applications
2,3-Oxidosqualene has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various sterols and triterpenes, which are important in the study of natural products and organic chemistry.
Biology: The compound is crucial in the study of cell membrane biosynthesis and the role of sterols in cellular processes.
Medicine: 2,3-Oxidosqualene and its derivatives have potential therapeutic applications, including anti-inflammatory and anticancer properties.
Mechanism of Action
The mechanism of action of 2,3-oxidosqualene involves its role as a substrate for oxidosqualene cyclases. These enzymes catalyze the cyclization of 2,3-oxidosqualene to form various sterols and triterpenes. The molecular targets include the active sites of oxidosqualene cyclases, where the compound undergoes conformational changes to facilitate the cyclization reaction .
Comparison with Similar Compounds
Squalene: The precursor to 2,3-oxidosqualene, which undergoes oxidation to form the compound.
Lanosterol: A product of the cyclization of 2,3-oxidosqualene, serving as a precursor to cholesterol.
Cycloartenol: Another product of the cyclization of 2,3-oxidosqualene, important in plant sterol biosynthesis.
Uniqueness: 2,3-Oxidosqualene is unique due to its role as a key intermediate in the biosynthesis of sterols and triterpenes. Its ability to undergo cyclization to form a wide variety of complex molecules highlights its importance in both biological and industrial contexts .
Properties
CAS No. |
17676-51-6 |
|---|---|
Molecular Formula |
C11H18O11 |
Molecular Weight |
326.25 g/mol |
IUPAC Name |
(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[(2R,3S,4R)-3,4,5-trihydroxy-1-oxopentan-2-yl]oxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C11H18O11/c12-1-3(14)5(15)4(2-13)21-11-8(18)6(16)7(17)9(22-11)10(19)20/h2-9,11-12,14-18H,1H2,(H,19,20)/t3-,4+,5+,6+,7+,8-,9+,11+/m1/s1 |
InChI Key |
CXXAVRBGWUSLRR-MHNDCQGXSA-N |
SMILES |
C(C(C(C(C=O)OC1C(C(C(C(O1)C(=O)O)O)O)O)O)O)O |
Isomeric SMILES |
C([C@H]([C@@H]([C@H](C=O)O[C@@H]1[C@@H]([C@H]([C@@H]([C@H](O1)C(=O)O)O)O)O)O)O)O |
Canonical SMILES |
C(C(C(C(C=O)OC1C(C(C(C(O1)C(=O)O)O)O)O)O)O)O |
| 17676-51-6 | |
Synonyms |
2-O-(alpha-D-glucopyranosyluronic acid)-D-xylose 2-O-(glucopyranosyluronic acid)xylose GA-2X |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


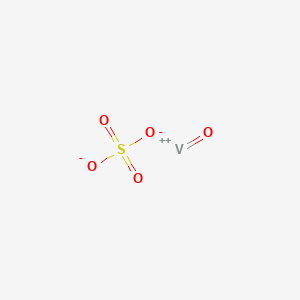
![1-[(2-Methyl-1,3-thiazol-4-yl)methyl]piperidine](/img/structure/B96762.png)
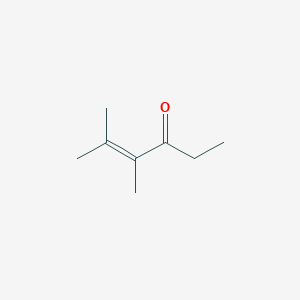
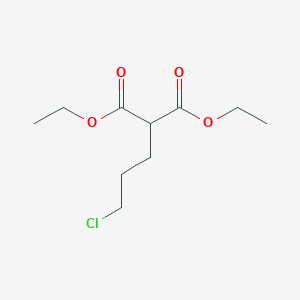
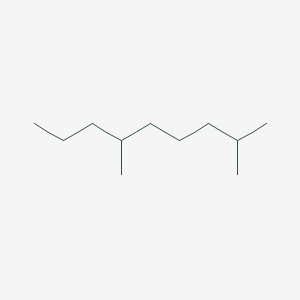
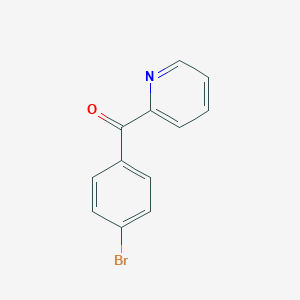
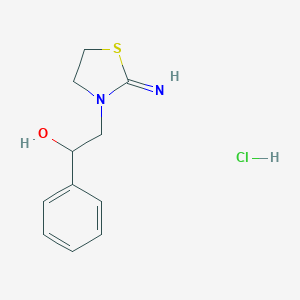
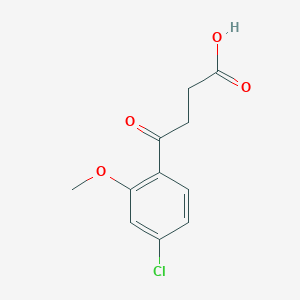
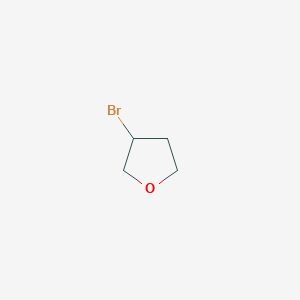
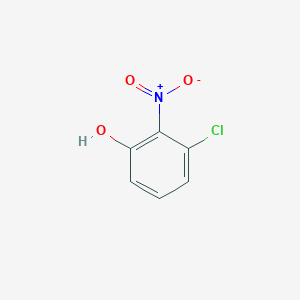
![Ethoxy-[2-[ethoxy(dimethyl)silyl]ethyl]-dimethylsilane](/img/structure/B96776.png)
